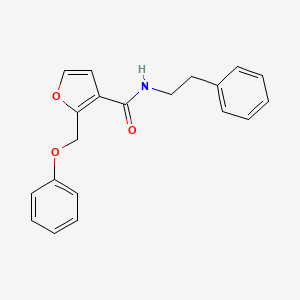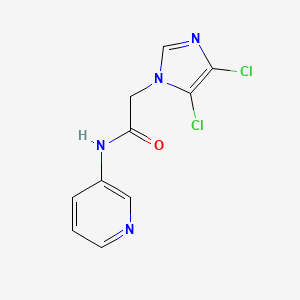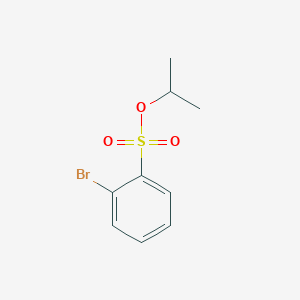![molecular formula C21H18N2O3 B2516772 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 942005-70-1](/img/structure/B2516772.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic compound that contains several functional groups, including a furan ring, a quinoline ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the furan ring and the amide group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a quinoline ring (a fused ring system with a benzene ring and a pyridine ring), and an amide group (consisting of a carbonyl group (C=O) and a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The amide group can participate in various reactions, such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and rigidity .Wirkmechanismus
The mechanism of action of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis. This compound has also been reported to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and reduce the migration and invasion of cancer cells. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. This compound is also stable under various conditions, making it suitable for use in in vitro and in vivo assays. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its efficacy and safety in humans are yet to be determined.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide. One direction is to further investigate the mechanism of action of this compound and identify its target proteins and enzymes. Another direction is to evaluate the efficacy and safety of this compound in preclinical and clinical trials. Additionally, this compound can be further modified to improve its potency and selectivity towards specific targets. Finally, this compound can be used as a lead compound for the development of novel drugs for various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its synthesis method is relatively simple, and it has shown promising results in various biological assays. This compound has several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. However, more research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in humans.
Synthesemethoden
The synthesis of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide involves the reaction of furan-2-carbonyl chloride with 3,4-dihydro-2H-quinoline in the presence of an amine catalyst, followed by the reaction with benzoyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various biological assays, including anti-tumor, anti-inflammatory, and anti-viral activities. This compound has also been reported to have potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKIVGSXJZVDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)




![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)




![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-2-phenylindolizine](/img/structure/B2516711.png)